N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride
CAS No.: 1185118-65-3
Cat. No.: VC4617396
Molecular Formula: C22H40ClNO2
Molecular Weight: 386.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185118-65-3 |
|---|---|
| Molecular Formula | C22H40ClNO2 |
| Molecular Weight | 386.02 |
| IUPAC Name | 1-(1-adamantylmethoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C22H39NO2.ClH/c1-2-23(20-6-4-3-5-7-20)14-21(24)15-25-16-22-11-17-8-18(12-22)10-19(9-17)13-22;/h17-21,24H,2-16H2,1H3;1H |
| Standard InChI Key | CQYYJRNQYBXEGC-UHFFFAOYSA-N |
| SMILES | CCN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl |
Introduction
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride is a complex organic compound belonging to the class of amines. It features a unique adamantane structure, known for its three-dimensional cage-like shape, which contributes to its potential biological activity and applications in medicinal chemistry. This compound is specifically classified as a substituted cyclohexyl amine, modified with an adamantane moiety and a methoxy group, making it a subject of interest for its potential therapeutic applications.
Synthesis Steps:
-
Base Catalysis: Use of potassium carbonate to facilitate the reaction.
-
Solvent Selection: Acetone or ethanol as the reaction medium.
-
Monitoring: Thin-layer chromatography to ensure reaction completion.
Analytical Techniques
The compound's molecular composition and arrangement are confirmed using nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). High-performance liquid chromatography (HPLC) may be employed for product analysis to assess purity and yield.
Analytical Methods:
| Method | Purpose |
|---|---|
| NMR | Confirm molecular structure |
| MS | Verify molecular composition |
| HPLC | Assess purity and yield |
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit activity on serotonin or norepinephrine pathways, potentially influencing mood regulation or cognitive functions. It displays favorable pharmacokinetic properties, including moderate lipophilicity and adequate metabolic stability.
Potential Applications:
-
Mood Regulation: Influence on serotonin pathways.
-
Cognitive Functions: Impact on norepinephrine pathways.
Pharmacological Features:
| Feature | Description |
|---|---|
| Lipophilicity | Moderate |
| Metabolic Stability | Adequate |
| Adamantane Moiety | Enhances biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume